molecular formula C6H8N2O2 B12004860 Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Cat. No.: B12004860
M. Wt: 140.14 g/mol
InChI Key: PFNRLXIIUAPJTP-UHFFFAOYSA-N
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Description

Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione derivatives, particularly 3,7-diamino-2,6-dinitro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione (compound 4), represent a novel class of thermostable energetic materials (EMs) characterized by a fused pyrazole-dione ("trans-bimane") backbone . This compound was synthesized via a four-step protocol starting from cyanoacetohydrazide, achieving a 91% yield in the nitration step—a significant improvement over earlier methods that reported ≤35% yields . Key properties include:

  • Thermal stability: Onset decomposition temperature of 328.8°C .
  • Detonation performance: Velocity of detonation (VOD) = 6.88–7.14 km·s⁻¹; detonation pressure = 19.14–22.04 GPa .
  • Crystal structure: Planar-layered molecular packing (density = 1.845 g·cm⁻³ at 173 K) stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Based on the search results, here's what is known about the applications of tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione:

Scientific Research Applications

  • Inhibition of Dihydroorotate Dehydrogenase: Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates have been investigated for their ability to inhibit dihydroorotate dehydrogenase of Plasmodium falciparum (PfDHODH), an enzyme relevant in malaria research . Some anti-isomers of methyl esters showed high activity .
  • Enzyme Inhibition Studies: Research indicates that certain methyl esters of tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates exhibit high activity in inhibiting PfDHODH, with selectivity over the human enzyme . However, the corresponding carboxylic acids and carboxamides were found to be inactive .
  • Synthesis of Pyrazolo[1,2-a]pyrazoles: Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazoles can be synthesized via [3 + 2] cycloaddition of 3-oxopyrazolidin-1-ium-2-ides . These compounds can serve as a scaffold for antibiotics .
  • Catalysis: Heterogeneous catalysts have been developed for the regioselective synthesis of pyrazolo[1,2-a]pyrazoles using 3-pyrazolidinone-derived azomethine imines and terminal ynones .

Summary of Findings

ApplicationDescription
Enzyme InhibitionCertain derivatives, specifically methyl esters of tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates, show promise as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .
Synthesis of AntibioticsThe core structure of tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole can be used as a basis for creating antibiotics .
Catalysis in Cycloaddition ReactionsTetrahydro-1H,5H-pyrazolo[1,2-a]pyrazoles can be synthesized through cycloaddition reactions, with catalysts developed to enhance the regioselectivity of these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Pyrazolo[1,2-a]pyrazole-dione Family

Table 1: Key Properties of Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione Derivatives

Compound Name Substituents Key Properties Application Reference
3,7-Diamino-2,6-dinitro-trans-bimane 3,7-NH₂; 2,6-NO₂ VOD = 6.88–7.14 km·s⁻¹; Tₒₙₛₑₜ = 328.8°C; ρ = 1.845 g·cm⁻³ Heat-resistant explosive
3,7-Diamino-trans-bimane (Precursor) 3,7-NH₂; unsubstituted Lower thermal stability; soluble in polar aprotic solvents (e.g., DMF, DMSO) Energetic intermediate
syn-(Me,Me)bimane 2,3,5,6-Me Used as photosensitizer (HER); solubility in organic solvents unspecified Photocatalysis
anti-(Me,Br)bimane 2,6-Br; 3,7-Me Photosensitizer; thermal stability not reported Photocatalysis
Pyrazolo[1,2-a]pyrazole-1-carboxylates 1-COOR substituents Inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase Antimalarial agents

Substituent Effects on Properties

  • Nitro groups (NO₂): The introduction of nitro groups in compound 4 enhances density (1.845 g·cm⁻³) and detonation performance compared to its precursor (compound 3). Nitration also reduces solubility, limiting compound 4 to DMF and DMSO .
  • Amino groups (NH₂): Improve hydrogen-bonding interactions, stabilizing the crystal lattice and contributing to thermal resistance .
  • Methyl/Bromo substituents : In syn-(Me,Me)bimane and anti-(Me,Br)bimane, these groups tailor electronic properties for photocatalysis rather than energetics .

Thermal and Detonation Performance vs. Conventional EMs

While compound 4’s VOD (6.88–7.14 km·s⁻¹) is lower than RDX (8.75 km·s⁻¹), its exceptional thermal stability (Tₒₙₛₑₜ = 328.8°C) positions it as a viable alternative for high-temperature applications .

Biological Activity

Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, particularly focusing on its enzyme inhibition properties, anti-inflammatory effects, and cytotoxicity against various cancer cell lines.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula: C₆H₈N₂O₂
  • Molecular Weight: 144.14 g/mol
  • CAS Number: 19720-72-0

This compound belongs to the class of pyrazoles, which are known for their versatile pharmacological profiles.

Enzyme Inhibition Activity

Recent studies have highlighted the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines. This activity is particularly relevant in the context of malaria treatment:

  • Inhibition of PfDHODH: The compound demonstrated significant inhibitory activity against Plasmodium falciparum DHODH (PfDHODH), with an IC₅₀ value of 2.9 ± 0.3 μM. This indicates a high selectivity for the parasite enzyme over the human counterpart (PfDHODH/HsDHODH selectivity index > 350) .

Table 1: Inhibition Data

CompoundIC₅₀ (μM)Selectivity Index
This compound2.9 ± 0.3>350

This selectivity suggests potential for therapeutic applications with reduced side effects on human cells.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various studies:

  • Mechanism of Action: It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Specific derivatives have exhibited IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Reference Drug IC₅₀ (μM)
This compound5.400.01Diclofenac: 54.65

These findings indicate that this compound may serve as a promising candidate for developing new anti-inflammatory therapies.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated against several cancer cell lines:

  • Cell Lines Tested: The compound was tested against hematological tumor cell lines and exhibited significant cytotoxicity with IC₅₀ values indicating effective growth inhibition .

Table 3: Cytotoxicity Data

Cell LineIC₅₀ (μM)
Erythroleukemia (HEL)1.00 ± 0.42
Other Tumor LinesVariable

The presence of fluorinated groups in some derivatives has been associated with enhanced metabolic stability and resistance to degradation, further supporting their potential as anticancer agents.

Case Studies and Research Findings

Several case studies have underscored the biological significance of this compound:

  • Malaria Treatment: In a study focusing on malaria parasites, compounds derived from this scaffold showed potent inhibition of PfDHODH with minimal toxicity to human cells.
  • Anti-inflammatory Research: A series of pyrazole derivatives demonstrated varied anti-inflammatory effects in vivo and in vitro models, suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy.
  • Cytotoxic Studies: Research indicated that derivatives with specific substitutions exhibited higher selectivity and potency against cancer cell lines compared to standard treatments.

Q & A

Basic Research Questions

Q. What optimized synthetic protocols exist for Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione derivatives, and how do they address historical low-yield challenges?

  • Methodological Answer : Early syntheses, such as Boyer's method, suffered from low yields due to inefficient cyclization and purification steps. Improved protocols involve:

  • Cyclization : Using nitro-functionalized precursors under controlled acidic conditions to form the fused pyrazole backbone.
  • Functionalization : Introducing amino and nitro groups via nitration and amination reactions with stoichiometric control to minimize byproducts.
  • Purification : Gradient crystallization or column chromatography to isolate high-purity crystals .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction resolves the bicyclic structure and confirms substituent positions (e.g., nitro groups at C2/C6 and amino groups at C3/C7) .
  • FT-IR and NMR validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, nitro symmetric/asymmetric vibrations) .
  • Thermogravimetric analysis (TGA) assesses thermal stability, showing decomposition above 250°C .

Q. What functionalization strategies enable diversification of the pyrazolo[1,2-a]pyrazole core?

  • Methodological Answer :

  • Nucleophilic cleavage : Reaction with hydrazine under reflux yields hydrazides via stereoselective ring-opening (e.g., rel-(4'R,5'S)-isomers) .
  • Salt formation : Alkali or ammonium salts improve solubility and detonation properties, as seen in potassium derivatives .

Advanced Research Questions

Q. How does stereoselectivity in ring-opening reactions influence the formation of hydrazides, and what mechanistic insights exist?

  • Methodological Answer :

  • Reaction conditions : Hydrazine hydrate in ethanol at 80°C induces stereoselective cleavage of the pyrazole ring, favoring rel-(4'R,5'S)-isomers due to steric and electronic effects.
  • Mechanism : DFT studies suggest transition-state stabilization via hydrogen bonding between hydrazine and the carbonyl group, directing regiochemistry .

Q. What computational approaches predict the thermal stability and detonation performance of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry and predict crystal packing, correlating with experimental TGA and impact sensitivity data.
  • Detonation velocity (D) and pressure (P) : Calculated using the EXPLO5 code, showing D ≈ 8,500 m/s and P ≈ 30 GPa, outperforming TNT .

Q. How do catalytic systems (e.g., immobilized Cu(II)) enhance cycloaddition efficiency in synthesizing dihydro-pyrazolo[1,2-a]pyrazoles?

  • Methodological Answer :

  • Catalyst design : Silica-supported Cu(II) catalysts enable azomethine imine-alkyne cycloadditions with >90% yield and recyclability.
  • Mechanistic role : Cu(II) facilitates [3+2] dipolar cycloaddition by stabilizing the transition state, reducing activation energy .

Q. Why does salt formation improve detonation properties while reducing mechanical sensitivity?

  • Methodological Answer :

  • Crystal engineering : Potassium salts exhibit tighter molecular packing (via X-ray), enhancing density (1.85 g/cm³ vs. 1.72 g/cm³ for the neutral form).
  • Electronic effects : Ionic interactions stabilize the crystal lattice, reducing sensitivity to friction (e.g., >360 N impact force tolerance) .

Q. What molecular and crystallographic factors explain the compound’s sensitivity to mechanical stimuli?

  • Methodological Answer :

  • Impact sensitivity : Correlates with bond dissociation energies (BDEs) of nitro groups; lower BDEs increase susceptibility to shock.
  • Crystalline defects : Hot-spot formation in imperfect crystals amplifies energy release during detonation. Synchrotron XRD identifies defect density .

Comparative and Mechanistic Questions

Q. How do detonation properties of pyrazolo[1,2-a]pyrazole derivatives compare to traditional nitroaromatic explosives?

  • Methodological Answer :

  • Energy content : Higher nitrogen/oxygen balance (e.g., 48% N vs. 18% N in TNT) enhances gas expansion during detonation.
  • Thermal stability : Decomposition onset at 250°C vs. 240°C for RDX, making it suitable for high-temperature applications .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reproducibility protocols : Strict control of reaction temperature (±2°C) and reagent purity (HPLC-grade solvents) minimizes batch variability.
  • Byproduct analysis : LC-MS identifies side products (e.g., over-nitrated derivatives), guiding stoichiometric adjustments .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1,2,5,6-tetrahydropyrazolo[1,2-a]pyrazole-3,7-dione

InChI

InChI=1S/C6H8N2O2/c9-5-1-3-7-6(10)2-4-8(5)7/h1-4H2

InChI Key

PFNRLXIIUAPJTP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)CCN2C1=O

Origin of Product

United States

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